molecular formula C14H19BN2O2 B1452318 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 1111638-03-9

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1452318
CAS No.: 1111638-03-9
M. Wt: 258.13 g/mol
InChI Key: KVLJIEMTAFYRLZ-UHFFFAOYSA-N
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Description

“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine” is a boronic acid derivative . It is also known as “2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” or “2-Methoxy-5-pyridineboronic acid pinacol ester” with an empirical formula of C12H18BNO3 .


Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

This compound can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.09 . It is a solid at room temperature with a melting point of 47-51 °C (lit.) .

Scientific Research Applications

Synthesis and Properties of Heterocyclic Compounds

A review by Boča, Jameson, and Linert (2011) discusses the chemistry of compounds containing pyridine and benzimidazole, highlighting the preparation procedures and properties of these organic compounds. Their analysis suggests potential research avenues for analogues of such compounds, pointing towards the possibility of unexplored applications in spectroscopy, magnetism, and bioactivity. This indicates a foundational role for pyridine derivatives in the development of complex compounds with significant properties (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Synthesis

Parmar, Vala, and Patel (2023) review the use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, emphasizing the broader synthetic and medicinal applications of such structures. Their findings highlight the adaptability and efficiency of using diverse catalysts for developing biologically active molecules, underscoring the relevance of pyridine derivatives in facilitating complex chemical reactions (Parmar, Vala, & Patel, 2023).

Inhibitors and Biological Activity

Scior et al. (2011) focus on the design and activity studies of synthetic compounds with imidazole scaffolds, known for their selective inhibition of p38 MAP kinase. This enzyme plays a crucial role in proinflammatory cytokine release, and the review encapsulates the development of inhibitors that show potential for therapeutic use in inflammation and related diseases. The research indicates that pyridine derivatives can be integral to creating selective inhibitors for biomedical applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensors and Pyridine Derivatives

Abu-Taweel et al. (2022) delve into the significance of pyridine derivatives across various fields, including their role as chemosensors. The review highlights the versatility and biological activity of these compounds, illustrating their capacity to detect various species with high sensitivity and selectivity. This work underscores the potential of pyridine derivatives in developing advanced chemosensors for environmental, agricultural, and biological applications (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Safety and Hazards

The safety information for this compound includes hazard statements H315 - H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313, suggesting measures to take if exposed or concerned .

Future Directions

The future directions of this compound could involve its use in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It could also be used in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Mechanism of Action

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-9-6-10-7-11(8-16-12(10)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLJIEMTAFYRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=C3)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694521
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-03-9
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

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